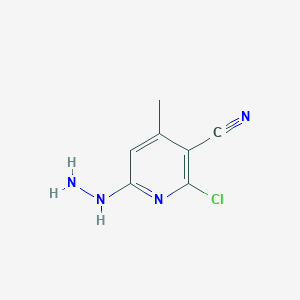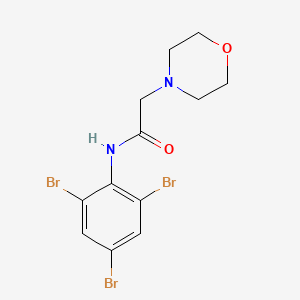![molecular formula C19H19BrN4O7 B11469525 3-(5-bromofuran-2-yl)-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11469525.png)
3-(5-bromofuran-2-yl)-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that features a unique combination of functional groups, including a bromofuran, oxadiazole, and trimethoxybenzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps:
Formation of the Bromofuran Intermediate: The initial step involves the bromination of furan to produce 5-bromofuran.
Oxadiazole Formation: The bromofuran is then reacted with appropriate reagents to form the 1,2,4-oxadiazole ring.
Amidation: The oxadiazole intermediate is then subjected to amidation with 3,4,5-trimethoxybenzoyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3,4,5-TRIMETHOXYBENZAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antibacterial and anticancer properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The bromofuran and oxadiazole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity. The trimethoxybenzamide group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring and have similar pharmacological properties.
N-[(5-bromofuran-2-yl)methyl]-2,3,4-trifluoroaniline: This compound contains the bromofuran moiety and exhibits similar reactivity.
Uniqueness
N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3,4,5-TRIMETHOXYBENZAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H19BrN4O7 |
|---|---|
Molecular Weight |
495.3 g/mol |
IUPAC Name |
3-(5-bromofuran-2-yl)-N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H19BrN4O7/c1-27-12-8-10(9-13(28-2)15(12)29-3)17(25)21-6-7-22-18(26)19-23-16(24-31-19)11-4-5-14(20)30-11/h4-5,8-9H,6-7H2,1-3H3,(H,21,25)(H,22,26) |
InChI Key |
NOVVFBDJNLBQNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-([4-(4-Fluorophenyl)-5-methyl-2H-pyrazol-3-yl]carbamoyl)prop-2-enoic acid](/img/structure/B11469444.png)
![1-[(4-Chlorobutyl)sulfonyl]decane](/img/structure/B11469449.png)
![4-[(1-Isoquinolylsulfanyl)methyl]-5-methyl-1,3-dioxol-2-one](/img/structure/B11469457.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}butanamide](/img/structure/B11469459.png)
![4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(4-methoxy-3,5-dimethylphenyl)benzenesulfonamide](/img/structure/B11469465.png)
![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole](/img/structure/B11469474.png)
![3-[(4-chlorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B11469490.png)
![3,4,5-trimethoxy-N-[2-(morpholin-4-yl)-4-nitrophenyl]benzamide](/img/structure/B11469502.png)
![10-(4-ethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1,3,5-trihydro-6H,7H,8 H,9H-1,3-diazaperhydroepino[1,2-h]purine-2,4-dione](/img/structure/B11469505.png)

![2-Amino-4-(3-bromo-4-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B11469509.png)
![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]isovaline](/img/structure/B11469513.png)
![Ethyl 3,3,3-trifluoro-2-[4-({[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamoyl}amino)-3-methoxyphenyl]-2-hydroxypropanoate](/img/structure/B11469515.png)

